4-Isopropylpyrimidine-5-boronic acid
Overview
Description
4-Isopropylpyrimidine-5-boronic acid is a boronic acid derivative with the chemical formula C7H11BN2O2. It is characterized by the presence of a pyrimidine ring substituted with an isopropyl group at the 4-position and a boronic acid group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrimidine-5-boronic acid typically involves the introduction of the boronic acid group onto a pyrimidine ring. One common method is the borylation of 4-isopropylpyrimidine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert conditions with a base like potassium carbonate in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpyrimidine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and organic halides or triflates in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes under specific conditions.
Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: THF, DMF, and other polar aprotic solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Scientific Research Applications
4-Isopropylpyrimidine-5-boronic acid is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for synthesizing heterocyclic compounds and complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with boronic acid moieties.
Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The primary function of 4-Isopropylpyrimidine-5-boronic acid lies in its role as a precursor molecule for the synthesis of more complex molecules. It does not have a defined mechanism of action in biological systems by itself. the boronic acid group can interact with various molecular targets, such as enzymes, through reversible covalent bonding, making it valuable in the design of enzyme inhibitors.
Comparison with Similar Compounds
- 4-Methylpyrimidine-5-boronic acid
- 4-Ethylpyrimidine-5-boronic acid
- 4-Phenylpyrimidine-5-boronic acid
Comparison: 4-Isopropylpyrimidine-5-boronic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where steric hindrance or electronic effects are crucial .
Biological Activity
4-Isopropylpyrimidine-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry, particularly for its potential applications as a β-lactamase inhibitor. This compound is part of a broader class of boronic acids that serve as critical building blocks in the synthesis of bioactive molecules. Understanding its biological activity is essential for evaluating its therapeutic potential.
Boronic acids, including this compound, function primarily as inhibitors of β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. The mechanism involves the formation of a reversible complex with the active site of the enzyme, effectively blocking the substrate from binding and thus restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.
Inhibitory Activity
Recent studies have shown that this compound exhibits significant inhibitory activity against various β-lactamases. For instance, it has been evaluated alongside other boronic acid transition state inhibitors (BATSIs) against KPC and CTX-M type β-lactamases. The compound's effectiveness can be quantified through its 50% inhibitory concentration (IC50), which provides insight into its potency compared to established inhibitors like avibactam.
Table 1: Inhibitory Concentrations of Boronic Acids
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | KPC-2 | TBD |
S02030 | KPC-2 | 0.12 |
MB_076 | CTX-M-96 | 0.15 |
Note: TBD indicates that the specific value for this compound needs further investigation.
Case Studies
- Restoration of Antibiotic Efficacy : In a study where this compound was combined with cefepime, it successfully restored susceptibility in Escherichia coli strains carrying multiple β-lactamase genes, demonstrating its potential as a co-treatment strategy against resistant infections .
- Structural Analysis : X-ray crystallography studies have elucidated the binding interactions between this compound and various β-lactamases, providing insights into its structure-activity relationship (SAR). These studies indicate that modifications to the pyrimidine ring can enhance binding affinity and selectivity for specific enzyme variants .
- Boron’s Role in Biological Systems : Research has highlighted the unique properties of boron in biological systems, suggesting that compounds like this compound may also play roles beyond simple inhibition, potentially influencing protein interactions and cellular signaling pathways .
Properties
IUPAC Name |
(4-propan-2-ylpyrimidin-5-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZXLPHORPDPKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657445 | |
Record name | [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-27-5 | |
Record name | B-[4-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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